Fendiline

説明

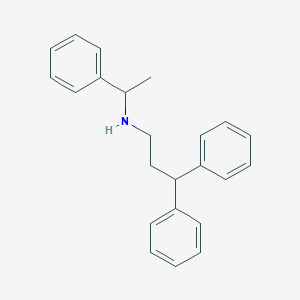

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,3-diphenyl-N-(1-phenylethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N/c1-19(20-11-5-2-6-12-20)24-18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,23-24H,17-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKSAYKQLCHXDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048473 | |

| Record name | Fendiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13042-18-7 | |

| Record name | Fendiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13042-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fendiline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013042187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fendiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08980 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fendiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fendiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENDILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S253D559A8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

200-201 | |

| Record name | Fendiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08980 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Fendiline's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fendiline, a diphenylalkylamine derivative originally developed as an L-type calcium channel blocker for the treatment of angina, has emerged as a promising agent in oncology.[1][2] Extensive research has unveiled its potent anti-cancer properties, particularly in tumors harboring oncogenic K-Ras mutations.[1][3][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

This compound's anti-neoplastic activity is primarily attributed to two distinct, yet potentially interconnected, mechanisms: the specific inhibition of K-Ras plasma membrane localization and the disruption of calcium signaling, which in turn affects key oncogenic pathways.

Inhibition of K-Ras Plasma Membrane Localization

A pivotal discovery in understanding this compound's anti-cancer effects is its ability to specifically inhibit the proper localization of the K-Ras protein to the plasma membrane, a critical step for its oncogenic signaling.[1][3][5] This action is independent of its calcium channel blocking properties.[1][5]

This compound's intervention leads to the redistribution of K-Ras from the plasma membrane to various intracellular compartments, including the endoplasmic reticulum, Golgi apparatus, and endosomes.[1][3] This mislocalization effectively prevents K-Ras from engaging with its downstream effectors, thereby abrogating oncogenic signal transmission.[1][3][5] Notably, this compound's inhibitory action is selective for K-Ras, with no significant impact on the localization of H-Ras or N-Ras.[1][2]

The following diagram illustrates the mechanism by which this compound disrupts K-Ras signaling.

Caption: this compound inhibits K-Ras plasma membrane localization and subsequent signaling.

The following table summarizes the inhibitory concentrations (IC50) of this compound for its key molecular targets and its cytotoxic effects on various cancer cell lines.

| Target/Process | Cell Line/System | IC50 Value (µM) | Reference |

| K-Ras Plasma Membrane Localization | MDCK cells expressing GFP-K-RasG12V | 9.64 | [1][2] |

| L-type Calcium Channel Blockade | - | 17 | [2] |

| Cytotoxicity (72h exposure) | |||

| Breast Cancer (MDA-MB-231) | Human | 5.9 - 9.3 | [6] |

| Breast Cancer (MCF-7) | Human | 5.9 - 9.3 | [6] |

| Colorectal Cancer (SW480) | Human | 5.9 - 9.3 | [6] |

| Colorectal Cancer (SW620) | Human | 5.9 - 9.3 | [6] |

| Colorectal Cancer (Caco-2) | Human | 5.9 - 9.3 | [6] |

| Pancreatic Cancer (Panc1) | Human | ~15 (significant effect) | [7][8] |

| Pancreatic Cancer (MiaPaCa2) | Human | ~15 (significant effect) | [7][8] |

Interference with Calcium Signaling and ADAM10 Activation

Leveraging its primary function as a calcium channel blocker, this compound disrupts intracellular calcium homeostasis in cancer cells. This disruption has significant downstream consequences, most notably the inhibition of A Disintegrin and Metalloprotease Domain 10 (ADAM10). ADAM10 is a calcium-dependent enzyme that plays a crucial role in the shedding of cell surface proteins, a process implicated in cancer progression, invasion, and metastasis.

By inhibiting calcium influx, this compound prevents the activation of ADAM10.[7][9] This leads to the stabilization of cell-cell adhesion complexes, such as E-cadherin/β-catenin junctions, and a reduction in the expression of β-catenin target genes like cyclin D1, c-Myc, and CD44, which are critical for cell proliferation and migration.[7]

The diagram below outlines how this compound's modulation of calcium signaling impacts the ADAM10/β-catenin pathway.

Caption: this compound inhibits ADAM10 activation and β-catenin signaling via calcium channel blockade.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's anti-cancer effects.

K-Ras Localization Assay

Objective: To visually assess the effect of this compound on the subcellular localization of K-Ras.

Methodology:

-

Cell Culture and Transfection:

-

Plate Madin-Darby Canine Kidney (MDCK) cells on glass coverslips in a 6-well plate.

-

Transfect cells with a plasmid encoding a fluorescently tagged K-Ras (e.g., GFP-K-RasG12V) using a suitable transfection reagent.

-

Allow cells to express the protein for 24-48 hours.

-

-

This compound Treatment:

-

Treat the cells with varying concentrations of this compound (e.g., 0-20 µM) or vehicle control (DMSO) for 48 hours.

-

-

Immunofluorescence and Imaging:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Image the cells using a confocal microscope.

-

-

Image Analysis:

-

Quantify the ratio of plasma membrane-associated K-Ras to total cellular K-Ras fluorescence using image analysis software (e.g., ImageJ).[10]

-

Anchorage-Independent Growth (Soft Agar) Assay

Objective: To determine the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.

Methodology:

-

Preparation of Agar Layers:

-

Prepare a base layer of 0.6% agar in complete medium in 6-well plates and allow it to solidify.

-

Prepare a top layer of 0.3% agar in complete medium.

-

-

Cell Seeding:

-

Resuspend cancer cells (e.g., Panc1, MiaPaCa2) in the top agar solution at a density of 5,000 cells per well.

-

Add this compound at the desired concentrations (e.g., 7.5 µM and 15 µM) to the cell-agar suspension.[11]

-

Plate the cell-agar suspension on top of the base agar layer.

-

-

Incubation and Colony Formation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2.5 weeks.[11]

-

Feed the cells twice a week by adding a small amount of complete medium containing this compound to the top of the agar.

-

-

Colony Staining and Quantification:

-

Stain the colonies with 0.005% crystal violet.

-

Count the number of colonies using a microscope and quantify the colony size using image analysis software.

-

Cell Invasion (Boyden Chamber) Assay

Objective: To assess the effect of this compound on the invasive potential of cancer cells.

Methodology:

-

Chamber Preparation:

-

Use transwell inserts with a porous membrane (e.g., 8 µm pore size).

-

Coat the upper surface of the membrane with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix.

-

-

Cell Seeding and Treatment:

-

Seed cancer cells (e.g., Panc1) in serum-free medium in the upper chamber of the transwell insert.

-

Add this compound (e.g., 15 µM) to the upper chamber.[11]

-

-

Chemoattraction and Incubation:

-

Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification of Invasion:

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of stained cells in several microscopic fields.

-

ADAM10 Activity Assay

Objective: To measure the enzymatic activity of ADAM10 in the presence of this compound.

Methodology:

-

Sample Preparation:

-

Prepare cell lysates from cancer cells treated with this compound or vehicle control.

-

-

Fluorogenic Substrate Assay:

-

Use a commercially available ADAM10 activity assay kit that utilizes a fluorogenic substrate.

-

In a 96-well plate, add the cell lysate to the assay buffer.

-

Add the ADAM10 fluorogenic substrate to initiate the reaction.

-

-

Fluorescence Measurement:

-

Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals using a fluorescence plate reader.

-

The rate of increase in fluorescence is proportional to the ADAM10 activity.

-

-

Data Analysis:

-

Calculate the ADAM10 activity in this compound-treated samples relative to the control samples.

-

Conclusion

This compound presents a multi-faceted approach to cancer therapy by targeting two critical oncogenic pathways. Its ability to specifically disrupt K-Ras localization offers a novel strategy for treating K-Ras-mutant cancers, which have historically been challenging to target. Concurrently, its modulation of calcium signaling and subsequent inhibition of ADAM10 activity provides a broader anti-proliferative and anti-invasive effect. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers seeking to further investigate and harness the therapeutic potential of this compound in oncology. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile in various cancer types.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Enhances the Cytotoxic Effects of Therapeutic Agents on PDAC Cells by Inhibiting Tumor-Promoting Signaling Events: A Potential Strategy to Combat PDAC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. oncotarget.com [oncotarget.com]

- 8. This compound inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "this compound Inhibits Proliferation and Invasion of Pancreatic Cancer Cel" by Neha Woods, Jose Trevino et al. [digitalcommons.usf.edu]

- 10. This compound Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Fendiline as a Nonselective Calcium Channel Blocker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fendiline is a diphenylalkylamine derivative that has been historically utilized as a coronary vasodilator for the management of coronary heart disease.[1][2] It functions as a nonselective calcium channel blocker, though its clinical application has seen a decline with the advent of newer therapeutic agents.[1] Beyond its primary classification, this compound exhibits a multifaceted pharmacological profile, notably including calmodulin antagonism and inhibitory effects on K-Ras signaling, which has garnered renewed interest in its potential applications, particularly in oncology.[3][4]

This technical guide provides a comprehensive overview of this compound's core mechanism as a nonselective calcium channel blocker, presenting quantitative data, detailed experimental protocols for its characterization, and visual representations of its effects on key signaling pathways.

Chemical and Physical Properties

This compound is a lipophilic compound, a characteristic that influences its pharmacokinetic and pharmacodynamic properties.[3]

| Property | Value | Reference |

| IUPAC Name | N-(1-phenylethyl)-3,3-diphenylpropan-1-amine | [1] |

| Molecular Formula | C23H25N | [5] |

| Molar Mass | 315.46 g/mol | [5] |

| CAS Number | 13042-18-7 | [1] |

| PubChem CID | 3336 | [1] |

Mechanism of Action as a Calcium Channel Blocker

This compound exerts its primary effect by inhibiting the influx of extracellular calcium ions (Ca2+) through voltage-gated calcium channels. While it is classified as nonselective, its most characterized activity is on L-type calcium channels.[6][7]

Interaction with L-type Calcium Channels

This compound blocks L-type calcium channels in a concentration- and time-dependent manner.[6][7] Studies on guinea-pig ventricular myocytes have shown that this compound reduces the overall calcium channel conductance (gCa) and shifts the conductance-voltage curve to the left.[6][7] It is suggested that this compound preferentially blocks the open state of the L-type calcium channel, which distinguishes its mechanism from other phenylalkylamines like verapamil that preferentially block inactivated channels.[8] This interaction leads to a reduction in the transmembrane calcium current, resulting in vasodilation and a negative inotropic effect on the heart.[1][3]

Nonselective Profile

While the most robust quantitative data for this compound's activity is on L-type calcium channels, evidence suggests a broader spectrum of activity. Pancreatic cancer cell lines, which express T-type calcium channels, have shown sensitivity to this compound, implying an inhibitory effect on this channel subtype as well.[4] However, specific IC50 values for this compound on T-type (CaV3.1, CaV3.2, CaV3.3) and N-type (CaV2.2) calcium channels are not extensively reported in the current literature, making a direct quantitative comparison of its selectivity challenging. Its classification as "nonselective" is thus largely based on its chemical class and qualitative observations of its broad physiological effects.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's interaction with calcium channels and other relevant targets.

| Target | Parameter | Value | Cell Type/System | Reference |

| L-type Calcium Channel | IC50 | 17.0 ± 2.43 µM | Guinea-pig ventricular myocytes | [6][7] |

| L-type Calcium Channel | Hill Slope | 1.39 ± 0.23 | Guinea-pig ventricular myocytes | [6][7] |

| K-Ras Plasma Membrane Localization | IC50 | 9.64 µM | - | [9] |

| α2-Adrenergic Receptor | Kd | 2.6 µM | Human platelets | [10] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for L-type Calcium Current Inhibition

This protocol describes the methodology to measure the inhibitory effect of this compound on L-type calcium channel currents (ICa,L) in isolated ventricular myocytes.

5.1.1 Cell Preparation

-

Isolate ventricular myocytes from guinea pig hearts using established enzymatic digestion protocols.

-

Store the isolated cells in a high-K+ storage solution at 4°C until use.

5.1.2 Solutions

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH. To block sodium and potassium currents, add Tetrodotoxin (TTX) (0.001 mM) and 4-Aminopyridine (4-AP) (5 mM).

-

Internal (Pipette) Solution (in mM): 120 CsCl, 5 MgATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

5.1.3 Recording Procedure

-

Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette with a resistance of 2-4 MΩ when filled with the internal solution.

-

Maintain the holding potential at -80 mV.

-

Apply a series of depolarizing voltage steps to elicit ICa,L. A typical voltage protocol is a 200 ms step to a test potential of 0 mV from the holding potential.

-

Record baseline ICa,L in the external solution.

-

Perfuse the cell with the external solution containing various concentrations of this compound (e.g., 0.3-100 µM).

-

Record ICa,L at each this compound concentration after the current reaches a steady state.

5.1.4 Data Analysis

-

Measure the peak inward current at the test potential for each this compound concentration.

-

Normalize the peak current to the baseline current to determine the percentage of inhibition.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a Hill equation to determine the IC50 value and the Hill slope.

Signaling Pathways Affected by this compound

This compound's pharmacological effects extend beyond simple calcium channel blockade, influencing other critical cellular signaling pathways.

Calmodulin-Dependent Signaling

This compound is known to bind to calmodulin with an affinity similar to its affinity for calcium channels.[3] Calmodulin is a ubiquitous intracellular Ca2+ sensor that, upon binding Ca2+, activates a multitude of downstream enzymes, including calmodulin-dependent kinases (CaMKs). By antagonizing calmodulin, this compound can inhibit these Ca2+-dependent signaling cascades, contributing to its overall cellular effects.

K-Ras and β-Catenin Signaling Pathways

Recent research has highlighted this compound's ability to inhibit the proliferation and invasion of cancer cells through mechanisms that may be independent of its calcium channel blocking activity.[4]

K-Ras Signaling: this compound has been shown to inhibit the plasma membrane localization of K-Ras, a crucial step for its activation and downstream signaling through pathways like the Raf-MEK-ERK cascade.[9] Notably, other L-type calcium channel blockers do not exhibit this effect, suggesting a distinct mechanism of action for this compound in this context.[9]

β-Catenin Signaling: this compound treatment can lead to the formation of tighter adherens junctions by stabilizing the cadherin-catenin complex at the plasma membrane. This is thought to occur through the inhibition of ADAM10, a metalloprotease whose activity is dependent on calcium influx.[4] The stabilization of the cadherin-catenin complex sequesters β-catenin at the cell periphery, reducing its nuclear translocation and subsequent activation of TCF/LEF target genes involved in cell proliferation, such as c-Myc and Cyclin D1.[4][6]

Conclusion

This compound is a nonselective calcium channel blocker with a primary, well-characterized inhibitory action on L-type calcium channels. Its pharmacological profile is expanded by its ability to antagonize calmodulin and, through a potentially calcium-independent mechanism, inhibit K-Ras signaling. Furthermore, its modulation of calcium influx impacts β-catenin signaling through the regulation of ADAM10 activity. This in-depth technical guide provides researchers and drug development professionals with a foundational understanding of this compound's multifaceted mechanism of action, supported by quantitative data and detailed experimental protocols, to aid in the exploration of its therapeutic potential in various physiological and pathological contexts. Further research is warranted to quantitatively define its selectivity profile across different calcium channel subtypes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. High and low affinity states of the dihydropyridine and phenylalkylamine receptors on the cardiac calcium channel and their interconversion by divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Seeking the exclusive binding region of phenylalkylamine derivatives on human T‐type calcium channels via homology modeling and molecular dynamics simulation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of binding affinities and negative inotropic potencies of the 1,4-dihydropyridine calcium channel blockers in rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A New Computer Model for Evaluating the Selective Binding Affinity of Phenylalkylamines to T-Type Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. When Does the IC50 Accurately Assess the Blocking Potency of a Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits L-type calcium channels in guinea-pig ventricular myocytes: a whole-cell patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]

- 10. The anti-anginal drug this compound elevates cytosolic Ca(2+) in rabbit corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Coronary Vasodilator: A Technical Guide to the Discovery and Original Use of Fendiline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and original intended use of Fendiline as a coronary vasodilator for the treatment of angina pectoris. This compound, a diphenylpropylamine derivative, emerged from the research efforts of the Hungarian pharmaceutical company Chinoin Gyógyszer és Vegyeszeti Termékek Gyára Rt. in the 1960s. Its novel mechanism of action, involving both L-type calcium channel blockade and calmodulin antagonism, set it apart from other antianginal agents of its era. This document details the seminal preclinical and clinical studies that established its pharmacological profile, summarizing key quantitative data in structured tables. Furthermore, it provides detailed experimental protocols for the pivotal experiments and visualizes the core signaling pathways and experimental workflows using the DOT language for Graphviz.

Discovery and Development

This compound, chemically known as N-(3,3-diphenylpropyl)-α-methylbenzylamine, was first synthesized and patented by the Hungarian pharmaceutical company Chinoin Gyógyszer és Vegyeszeti Termékek Gyára Rt. A key figure in its development was the inventor Kálmán Harsányi. The United States Patent 3,262,977, granted in 1966, describes the synthesis of a series of N-substituted 3,3-diphenylpropylamines, including the compound that would become known as this compound.

The initial impetus for the development of this compound was the search for novel compounds with potent coronary vasodilating properties to address the significant unmet medical need in the management of coronary heart disease and angina pectoris.

Original Intended Use: A Novel Antianginal Agent

This compound was developed and subsequently introduced as an antianginal agent for the treatment of coronary heart disease.[1][2] Its primary therapeutic goal was to alleviate the symptoms of angina pectoris by improving the balance between myocardial oxygen supply and demand. Clinical trials conducted in the 1970s and 1980s demonstrated its efficacy in reducing the frequency of angina attacks and nitroglycerin consumption in patients with stable angina.[1][2]

Preclinical Pharmacology

The coronary vasodilator and anti-ischemic effects of this compound were established through a series of preclinical studies, primarily in canine models. These studies were crucial in elucidating its mechanism of action and quantifying its therapeutic effects.

Hemodynamic Effects and Coronary Vasodilation

In anesthetized dogs, intravenous administration of this compound hydrochloride (1 mg/kg) resulted in a discernible, albeit transient, increase in coronary blood flow.[3] This was accompanied by a corresponding increase in the cardiac metabolic rate for oxygen.[3] A later study comparing this compound (3 mg/kg) with verapamil in a canine model of myocardial ischemia demonstrated that this compound effectively increased coronary blood flow to the ischemic area, thereby improving the myocardial oxygen supply/demand ratio.[4]

Myocardial Oxygen Consumption

Preclinical investigations revealed that this compound could decrease myocardial oxygen consumption, a key attribute for an antianginal drug.[4] This effect was attributed to a combination of its negative chronotropic action and a reduction in myocardial workload.[4]

Quantitative Preclinical Data

| Parameter | Animal Model | Dose | Outcome | Reference |

| Coronary Blood Flow | Dog | 1 mg/kg i.v. | Slight, short-lasting increase | [3] |

| Coronary Blood Flow | Dog | 3 mg/kg | Increased flow to ischemic area | [4] |

| Myocardial Oxygen Consumption | Dog | 3 mg/kg | Decreased | [4] |

| Collateral Circulation | Dog | 5 mg/kg body-weight (long-term) | Development of functioning coronary collateral vessels | [5] |

Clinical Efficacy in Angina Pectoris

Numerous clinical trials have substantiated the antianginal and anti-ischemic efficacy of this compound. These studies, often double-blind and placebo-controlled, provided quantitative evidence of its therapeutic benefits.

A 6-week, randomized, double-blind trial comparing this compound (75 mg twice daily) with diltiazem (90 mg twice daily) in 79 patients with stable angina pectoris demonstrated a significant reduction in the frequency of anginal attacks and nitroglycerin consumption for both drugs.[1] Another randomized, cross-over, double-blind study involving 30 out-patients with angina showed that this compound (50 mg three times daily) led to a statistically significant reduction in ST-segment depression and the frequency of anginal attacks.[2]

Quantitative Clinical Data

| Study Design | Number of Patients | This compound Dosage | Comparator(s) | Key Outcomes | Reference |

| 6-week, randomized, double-blind | 79 | 75 mg twice daily | Diltiazem 90 mg twice daily | Statistically significant reduction in anginal attack frequency and nitroglycerin consumption, comparable to diltiazem. | [1] |

| Randomized, cross-over, double-blind | 30 | 50 mg three times daily | Isosorbide dinitrate 20 mg twice daily | Statistically significant reduction in ST-segment depression and frequency of anginal attacks. | [2] |

Mechanism of Action: A Dual Approach to Vasodilation

This compound's mechanism of action as a coronary vasodilator is multifaceted, primarily involving the modulation of intracellular calcium levels in vascular smooth muscle cells. It achieves this through a dual mechanism: blockade of L-type calcium channels and antagonism of calmodulin.

L-type Calcium Channel Blockade

This compound acts as a non-selective blocker of L-type calcium channels. By inhibiting the influx of extracellular calcium into vascular smooth muscle cells, it prevents the activation of the contractile machinery, leading to vasodilation. The IC50 of this compound for inhibiting the L-type calcium channel current (ICa) has been determined to be 17.0 ± 2.43 µM in guinea-pig ventricular myocytes.

Calmodulin Antagonism

In addition to its effects on calcium channels, this compound is a known calmodulin antagonist.[6] Calmodulin is a key intracellular calcium sensor that, upon binding with calcium, activates various enzymes, including myosin light-chain kinase (MLCK).

Inhibition of Myosin Light-Chain Kinase (MLCK)

By antagonizing calmodulin, this compound indirectly inhibits the activity of MLCK. MLCK is responsible for phosphorylating the regulatory light chain of myosin, a critical step in the initiation of smooth muscle contraction. Inhibition of this process contributes significantly to the vasodilatory effect of this compound.

Signaling Pathway of this compound-Induced Vasodilation

References

- 1. Double-blind, randomized study of the anti-anginal and anti-ischaemic efficacy of this compound and diltiazem in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [this compound and isosorbide dinitrate in coronary heart disease (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of fendilin hydrochloride (sensit) on systemic and coronary hemodynamics and on retrograde coronary blood flow in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of two calcium antagonists, verapamil and this compound, in an experimental model of myocardial ischaemia mimicking classical angina on effort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Coronary collateral vessels after long-term treatment with this compound hydrochloride in a double-blind study (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calmodulin antagonists inhibit endothelium-dependent hyperpolarization in the canine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

Fendiline's Interaction with Calmodulin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fendiline, a diphenylalkylamine derivative, is a calcium channel blocker known for its vasodilatory and anti-anginal properties. Beyond its effects on L-type calcium channels, this compound exhibits significant interactions with calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. This technical guide provides an in-depth exploration of the core aspects of the this compound-calmodulin interaction, including quantitative data, detailed experimental protocols, and visualization of associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the pharmacological effects of this compound and its potential as a modulator of calmodulin-dependent processes.

Quantitative Data Summary

While direct, high-resolution binding affinity data for the this compound-calmodulin interaction is not extensively reported in the literature, existing studies provide valuable quantitative insights into its functional effects. This compound is known to bind to both calcium channels and calmodulin with similar affinities[1]. The available quantitative data for this compound's biological activities are summarized below.

| Parameter | Value | Cell/System Type | Reference |

| IC50 (L-type Calcium Channel) | 17.0 ± 2.43 µM | Guinea pig ventricular myocytes | [2][3][4][5] |

| IC50 (K-Ras Plasma Membrane Localization) | 9.64 µM | Not specified | [2][3][4] |

| EC50 (Increase in intracellular Ca2+) | 7 µM | Rabbit corneal epithelial cells | [6] |

Note: A direct dissociation constant (Kd) for this compound binding to calmodulin has not been definitively reported in the reviewed literature. Similarly, a specific IC50 value for the inhibition of calmodulin-dependent phosphodiesterase (PDE1) by this compound is not available. The IC50 for L-type calcium channels may provide an approximate range for its affinity for calmodulin[1].

Signaling Pathways

This compound's interaction with calmodulin has implications for several downstream signaling cascades. By antagonizing calmodulin, this compound can modulate the activity of various CaM-dependent enzymes, thereby influencing a range of cellular processes.

Calmodulin-Dependent Enzyme Regulation

Calmodulin, upon binding Ca2+, undergoes a conformational change that enables it to bind and regulate a multitude of target proteins. This compound, by competing with these target proteins for calmodulin binding, can inhibit these downstream effects. Two key calmodulin-dependent enzymes are calcineurin (a phosphatase) and CaM kinase II (a serine/threonine protein kinase).

Figure 1: this compound's inhibitory effect on calmodulin activation of downstream enzymes.

This compound's Influence on ADAM10 and β-catenin Signaling

Recent studies have implicated this compound in the inhibition of ADAM10 (a disintegrin and metalloproteinase 10) and the subsequent modulation of β-catenin signaling in pancreatic cancer cells. While the direct role of calmodulin in this specific pathway is still under investigation, it is suggested that this compound's antagonistic effects on calmodulin may contribute to these observations[1].

Figure 2: Proposed mechanism of this compound's effect on ADAM10 and β-catenin signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction between this compound and calmodulin.

Calmodulin-Binding Affinity Determination

a) Fluorescence Spectroscopy

This method relies on the change in the fluorescence of a probe upon this compound binding to calmodulin.

Protocol:

-

Protein Preparation: Purify recombinant human calmodulin to >95% purity. Prepare a stock solution in a suitable buffer (e.g., 20 mM MOPS, 100 mM KCl, 1 mM CaCl₂, pH 7.2).

-

This compound Solution: Prepare a stock solution of this compound hydrochloride in DMSO.

-

Titration: In a quartz cuvette, add a fixed concentration of calmodulin (e.g., 2 µM).

-

Data Acquisition: Excite the sample at 277 nm and record the emission spectrum from 290 to 400 nm.

-

Titration with this compound: Add increasing concentrations of this compound to the calmodulin solution, allowing the system to equilibrate for 2 minutes after each addition.

-

Data Analysis: Record the fluorescence intensity at the emission maximum (around 308 nm) after each addition. Correct for dilution and inner filter effects. Fit the binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (Kd).

Figure 3: Workflow for determining this compound-calmodulin binding affinity via fluorescence.

b) Calmodulin Pull-Down Assay

This qualitative or semi-quantitative method demonstrates the direct interaction between this compound and calmodulin.

Protocol:

-

Bead Preparation: Use Calmodulin-Sepharose 4B beads. Wash the beads three times with binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 7.5).

-

Incubation: Incubate the washed beads with a cell lysate or a purified protein of interest in the presence of either CaCl₂ (to promote binding) or EGTA (to chelate Ca²⁺ and inhibit binding).

-

This compound Treatment: In parallel incubations, add varying concentrations of this compound to the binding reaction.

-

Washing: After incubation (e.g., 2 hours at 4°C), wash the beads extensively with the binding buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the calmodulin beads using an elution buffer containing EGTA (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM EGTA, pH 7.5).

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest[7][8][9][10]. A decrease in the amount of pulled-down protein in the presence of this compound indicates competition for calmodulin binding.

Figure 4: Calmodulin pull-down assay workflow to assess this compound interaction.

Calmodulin-Dependent Phosphodiesterase (PDE1) Activity Assay

This assay measures the inhibitory effect of this compound on the activity of PDE1, a calmodulin-dependent enzyme.

Protocol:

-

Reagents: Use a commercial PDE1 assay kit or prepare reagents in-house. A typical reaction mixture includes a buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl₂, CaCl₂, calmodulin, and the substrate (cAMP or cGMP).

-

Enzyme and Activator: Prepare a solution of purified PDE1 and pre-incubate it with calmodulin and CaCl₂ to ensure activation.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the activated enzyme mixture and incubate for a short period (e.g., 15 minutes).

-

Reaction Initiation: Initiate the reaction by adding the cyclic nucleotide substrate (e.g., cAMP).

-

Reaction Termination and Detection: After a defined incubation time, terminate the reaction and measure the amount of product (AMP or GMP) formed. This can be done using various methods, including colorimetric assays that detect the inorganic phosphate released after subsequent hydrolysis of the product by a nucleotidase.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and plot the data to determine the IC50 value.

Figure 5: Workflow for determining the IC50 of this compound for PDE1.

Conclusion

This compound's interaction with calmodulin presents a compelling area of research with potential therapeutic implications. While its primary classification is as a calcium channel blocker, its ability to antagonize calmodulin suggests a broader mechanism of action that could contribute to its observed cellular effects, including its anti-proliferative and anti-invasive properties in cancer cells. The lack of precise quantitative data on the this compound-calmodulin interaction highlights a gap in the current literature and presents an opportunity for further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively characterize this interaction and to further elucidate the role of this compound as a modulator of calmodulin-dependent signaling pathways. Such studies will be crucial for a comprehensive understanding of this compound's pharmacological profile and for the potential development of novel therapeutic strategies targeting calmodulin.

References

- 1. This compound inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound inhibits L-type calcium channels in guinea-pig ventricular myocytes: a whole-cell patch-clamp study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anti-anginal drug this compound elevates cytosolic Ca(2+) in rabbit corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pull-down of Calmodulin-binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pull-down Assay to Characterize Ca2+/Calmodulin Binding to Plant Receptor Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Fendiline's Role in Tumor Models: An In-depth Technical Guide

Introduction

Fendiline, a registered L-type calcium channel blocker, has garnered significant interest in oncological research for its anti-tumor properties. While the initial query focused on its potential as a STING (Stimulator of Interferon Genes) agonist, a comprehensive review of the available scientific literature does not substantiate a direct role for this compound in activating the STING pathway. Instead, the primary mechanism of this compound's anti-cancer activity in tumor models is attributed to its ability to inhibit the function of oncogenic K-Ras, a critical driver in many aggressive cancers.[1][2][3] This technical guide provides an in-depth overview of this compound's established mechanism of action, supported by quantitative data and detailed experimental protocols. Additionally, a thorough exploration of the STING pathway and the therapeutic landscape of STING agonists is presented to provide a complete picture for researchers in drug development.

Part 1: this compound as a K-Ras Inhibitor in Tumor Models

This compound's anti-neoplastic effects are primarily linked to its interference with K-Ras signaling.[1][2][3] It has been shown to specifically inhibit the plasma membrane localization of K-Ras, which is essential for its downstream signaling functions that promote cell proliferation, survival, and invasion.[1][2]

The following tables summarize the quantitative data from various studies on the efficacy of this compound in different cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| MDA-MB-231 | Breast Cancer | 5.9 - 9.3 | 72h | [4] |

| MCF-7 | Breast Cancer | 5.9 - 9.3 | 72h | [4] |

| SW480 | Colorectal Cancer | 5.9 - 9.3 | 72h | [4] |

| SW620 | Colorectal Cancer | 5.9 - 9.3 | 72h | [4] |

| Caco-2 | Colorectal Cancer | 5.9 - 9.3 | 72h | [4] |

Table 2: Effect of this compound in Combination with Other Agents on Pancreatic Ductal Adenocarcinoma (PDAC) Cell Viability

| Cell Line | This compound (µM) | Combination Agent (µM) | % Viability Reduction (Combination vs. Single Agent) | Reference |

| Panc1 | 10, 15 | Visudyne (1, 2) | Significant increase | [3][4] |

| CD18 | 10, 15 | Visudyne (1, 2) | Significant increase | [3][4] |

| Panc1 | Not specified | Gemcitabine | More sensitive | [4] |

| All PDAC lines | Not specified | Tivantinib | Marked inhibition | [4] |

Table 3: In Vivo Efficacy of this compound in Combination with Cisplatin in Neuroblastoma

| Treatment Group | Tumor Growth | Survival | Reference |

| This compound (3 mg/kg) + Cisplatin (5 mg/kg) | Significant reduction | Prolonged | [5] |

1. Cell Viability (MTS) Assay

-

Objective: To determine the cytotoxic effects of this compound on cancer cells.

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 48-72 hours.

-

Add CellTiter 96 AQueous One Solution Reagent (MTS) to each well according to the manufacturer's protocol.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader to quantify viable cells.[1]

-

2. Anchorage-Independent Growth (Soft Agar) Assay

-

Objective: To assess the effect of this compound on the tumorigenic potential of cancer cells.

-

Procedure:

-

Prepare a base layer of 0.6% agar in a 12-well plate.

-

Resuspend cancer cells (e.g., 5000 cells/well) in medium containing 0.3% agar and the desired concentration of this compound.

-

Layer the cell suspension on top of the base agar.

-

Allow colonies to form for 2.5 weeks, with the addition of fresh medium containing this compound periodically.

-

Stain the colonies with MTT and quantify them using imaging software like ImageJ.[6]

-

3. Western Blot Analysis for Signaling Proteins

-

Objective: To investigate the effect of this compound on K-Ras downstream signaling pathways.

-

Procedure:

-

Treat cancer cells with this compound for the desired time.

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against proteins in the K-Ras signaling pathway (e.g., p-ERK, p-Akt, c-Myc, Cyclin D1).

-

Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.[1][6]

-

Caption: this compound inhibits K-Ras localization to the plasma membrane, thereby blocking downstream signaling pathways that drive tumor progression.

Part 2: STING Agonism in Tumor Models

The STING (Stimulator of Interferon Genes) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, including in cancer cells.[7][8] Activation of STING in the tumor microenvironment can lead to a potent anti-tumor immune response.[8][9]

While this compound is not a known STING agonist, numerous synthetic STING agonists are under investigation.

Table 4: Preclinical Efficacy of STING Agonists in Mouse Tumor Models

| STING Agonist | Tumor Model | Administration | Outcome | Reference |

| ML RR-S2 CDA | 4T1 Breast Cancer | Intratumoral | Profound tumor regression, long-lived immunity | [10] |

| ML RR-S2 CDA | CT26 Colon Carcinoma | Intratumoral | Profound tumor regression, long-lived immunity | [10] |

| DMXAA | B16.F10 Melanoma | Intratumoral | Significant anti-tumor efficacy | [10] |

| ALG-031048 | CT26 Colon Carcinoma | Intratumoral | Complete response in up to 90% of animals | [11] |

| ALG-031048 | CT26 Colon Carcinoma | Subcutaneous | Significant reduction in tumor growth | [11] |

Table 5: Overview of STING Agonists in Clinical Trials

| STING Agonist | Development Phase | Indications | Route of Administration | Combination Therapy | NCT Number | Reference |

| ADU-S100 | Phase I/II (Discontinued) | Advanced Solid Tumors, Lymphoma | Intratumoral | Anti-CTLA4, Anti-PD1 | NCT02675439, NCT03172936 | [9][12] |

| MK-1454 | Phase I | Solid Tumors | Intratumoral | Pembrolizumab | Not specified | [12] |

| BMS-986301 | Phase I | Advanced Cancers | Intratumoral | Nivolumab, Ipilimumab | NCT03956680, NCT03843359 | [13] |

| SNX281 | Phase I | Advanced Solid Tumors | Not specified | Pembrolizumab | NCT04609579 | [13][14] |

| TAK-676 | Phase I/II | Advanced Solid Tumors, Lymphomas | Intravenous | Pembrolizumab | NCT04420884, NCT04879849 | [13] |

1. STING Activation Reporter Assay (Luciferase)

-

Objective: To quantify the activation of the STING pathway by a test compound.

-

Procedure:

-

Use a reporter cell line (e.g., HEK293T) stably expressing STING and a luciferase reporter gene under the control of an IFN-β promoter.

-

Treat the cells with the STING agonist or control.

-

After 18-24 hours, lyse the cells and measure luciferase activity using a luminometer. An increase in luminescence indicates STING pathway activation.[15]

-

2. Cytokine Release Assay (ELISA)

-

Objective: To measure the production of type I interferons and other cytokines following STING activation.

-

Procedure:

-

Culture immune cells (e.g., human PBMCs or THP-1 cells) and treat them with a STING agonist.

-

After 24 hours, collect the cell culture supernatant.

-

Perform an ELISA for IFN-β or other relevant cytokines according to the manufacturer's protocol.[16]

-

3. Western Blot for STING Pathway Phosphorylation

-

Objective: To detect the phosphorylation of key proteins in the STING signaling cascade.

-

Procedure:

-

Treat cells with a STING agonist for a specified time.

-

Prepare cell lysates and perform western blotting as described previously.

-

Use primary antibodies specific for phosphorylated forms of STING, TBK1, and IRF3. An increase in the phosphorylated protein signal indicates pathway activation.[17]

-

Caption: The cGAS-STING pathway detects cytosolic DNA, leading to the production of type I interferons and subsequent anti-tumor immunity.

References

- 1. This compound Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound Enhances the Cytotoxic Effects of Therapeutic Agents on PDAC Cells by Inhibiting Tumor-Promoting Signaling Events: A Potential Strategy to Combat PDAC [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. iris.cnr.it [iris.cnr.it]

- 6. This compound inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]

- 15. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fendiline in Pancreatic Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Fendiline, an L-type calcium channel blocker, in the context of pancreatic cancer research. This compound has demonstrated significant anti-cancer properties in pancreatic ductal adenocarcinoma (PDAC) cell lines by targeting key signaling pathways involved in proliferation, migration, and invasion.

Mechanism of Action

This compound exerts its anti-neoplastic effects in pancreatic cancer cells through a multi-faceted mechanism. Primarily, it functions as a calcium channel blocker, inhibiting the influx of calcium which is crucial for the activation of various downstream signaling pathways. This leads to the inhibition of A Disintegrin and Metalloprotease Domain 10 (ADAM10), a key enzyme in cancer progression.[1][2][3] The inhibition of ADAM10 by this compound has been shown to stabilize cadherin-catenin interactions at the plasma membrane, subsequently diminishing β-catenin intracellular signaling and repressing the expression of its target genes like cyclinD1, c-Myc, and CD44.[1][2]

Furthermore, this compound has been identified as a specific inhibitor of K-Ras plasma membrane localization.[4] By altering the cellular distribution of K-Ras, a frequently mutated oncogene in pancreatic cancer, this compound effectively blocks its downstream signaling.[1][4] This interference with K-Ras signaling contributes to its inhibitory effects on cell proliferation.[4] this compound has also been shown to interfere with the activation of Akt and ERK signaling cascades.[5][6]

The culmination of these actions results in reduced proliferation, migration, invasion, and anchorage-independent growth of pancreatic cancer cells.[1][2][3] this compound also induces G1 cell cycle arrest and apoptosis.[1][7]

Data Presentation

Table 1: Effects of this compound on Pancreatic Cancer Cell Lines

| Cell Line | Assay | Concentration(s) | Observed Effects | Reference(s) |

| MiaPaCa2 | Viability (MTT) | 1 µM - 100 µM | Significant reduction in viability at 15 µM. | [1] |

| Panc-1 | Viability (MTT) | 1 µM - 100 µM | Significant reduction in viability at 15 µM. | [1] |

| MiaPaCa2 | Proliferation (BrdU) | 7.5 µM, 15 µM | Significant inhibition of proliferation at both concentrations. | [1] |

| Panc-1 | Proliferation (BrdU) | 7.5 µM, 15 µM | Significant inhibition of proliferation at both concentrations. | [1] |

| MiaPaCa2 | Apoptosis (PARP Cleavage) | 15 µM | Increased PARP cleavage, indicative of apoptosis. | [1] |

| Panc-1 | Apoptosis (PARP Cleavage) | 15 µM | Increased PARP cleavage, indicative of apoptosis. | [1] |

| MiaPaCa2 | Anchorage-Independent Growth | 7.5 µM, 15 µM | Greatly reduced number of colonies. | [1][8] |

| Panc-1 | Anchorage-Independent Growth | 7.5 µM, 15 µM | Greatly reduced number of colonies. | [1][8] |

| Panc-1 | Invasion (Boyden Chamber) | 15 µM | Reduced invasion. | [1] |

| Panc-1 | Migration (Wound Healing) | 15 µM | Significantly reduced cell migration at 12 and 24 hours. | [7] |

| MiaPaCa2 | Protein Expression (Western Blot) | 15 µM | Decreased expression of cyclin D1, c-Myc, and CD44. | [9] |

| Panc-1 | Protein Expression (Western Blot) | 15 µM | Decreased expression of cyclin D1, c-Myc, and CD44. | [9] |

Table 2: Combination Therapy with this compound in Pancreatic Cancer Cell Lines

| Cell Line | Combination Agent(s) | This compound Concentration(s) | Combination Agent Concentration(s) | Observed Effects | Reference(s) |

| Panc-1 | Gemcitabine | 1 µM, 2.5 µM, 5 µM, 10 µM, 15 µM | 1 µM, 2.5 µM, 5 µM | Enhanced inhibition of viability. | [5][10] |

| MiaPaCa2 | Gemcitabine | 1 µM, 2.5 µM, 5 µM, 10 µM, 15 µM | 1 µM, 2.5 µM, 5 µM | Enhanced inhibition of viability. | [5][10] |

| CD18/HPAF | Gemcitabine | 1 µM, 2.5 µM, 5 µM, 10 µM, 15 µM | 1 µM, 2.5 µM, 5 µM | Enhanced inhibition of viability. | [5][10] |

| Panc-1 | Visudyne (YAP1 inhibitor) | 1 µM, 2.5 µM, 5 µM, 10 µM, 15 µM | 1 µM, 2 µM | Significantly more inhibition of viability in combination at 10 and 15 µM this compound. | [5][10] |

| MiaPaCa2 | Visudyne (YAP1 inhibitor) | 1 µM, 2.5 µM, 5 µM, 10 µM, 15 µM | 1 µM, 2 µM | Enhanced inhibition of viability. | [5][10] |

| CD18/HPAF | Visudyne (YAP1 inhibitor) | 1 µM, 2.5 µM, 5 µM, 10 µM, 15 µM | 1 µM, 2 µM | Significantly more inhibition of viability in combination at 10 and 15 µM this compound. | [5][10] |

| Panc-1 | Tivantinib (c-Met inhibitor) | 1 µM, 2.5 µM, 5 µM, 10 µM, 15 µM | 1 µM, 2.5 µM | Marked inhibition of viability in combination. | [5][10] |

| MiaPaCa2 | Tivantinib (c-Met inhibitor) | 1 µM, 2.5 µM, 5 µM, 10 µM, 15 µM | 1 µM, 2.5 µM | Marked inhibition of viability in combination. | [5][10] |

| CD18/HPAF | Tivantinib (c-Met inhibitor) | 1 µM, 2.5 µM, 5 µM, 10 µM, 15 µM | 1 µM, 2.5 µM | Marked inhibition of viability in combination. | [5][10] |

Experimental Protocols

Cell Culture

Pancreatic cancer cell lines such as Panc-1, MiaPaCa2, and CD18/HPAF can be used.[5] Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed 2,500-3,000 cells per well in a 96-well plate and allow them to attach overnight.[1][5]

-

Treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for the desired duration (e.g., 24 or 48 hours).[1][5] For combination studies, add the second agent at the desired concentration.

-

At the end of the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 1-2 hours at 37°C.[1][5]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Proliferation Assay (BrdU Incorporation)

-

Seed cells in a 96-well plate and treat with this compound (e.g., 7.5 µM and 15 µM) for 24 hours.[1]

-

Add BrdU labeling solution to each well and incubate for 2-4 hours.

-

Fix the cells and incubate with an anti-BrdU antibody.

-

Add a substrate solution and measure the colorimetric output using a microplate reader.

Western Blotting

-

Lyse this compound-treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, cyclin D1, c-Myc, CD44, p-Akt, p-ERK) overnight at 4°C.[1][5]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize protein expression to a loading control such as actin or GAPDH.[1][5]

Anchorage-Independent Growth Assay (Soft Agar Colony Formation)

-

Prepare a base layer of 0.6% agar in complete medium in 12-well plates.[1]

-

Resuspend 5,000 cells in 0.3% agar in complete medium containing the desired concentration of this compound (e.g., 7.5 µM and 15 µM).[1]

-

Layer the cell suspension on top of the base agar layer.

-

Allow the colonies to grow for 2.5 weeks, adding fresh medium with this compound every 3-4 days.[1][8]

-

Stain the colonies with MTT and count them using an imaging system or microscope.[1]

Invasion Assay (Boyden Chamber)

-

Coat the upper chamber of a Transwell insert with Matrigel.

-

Seed serum-starved cells in the upper chamber in serum-free medium containing this compound.

-

Add complete medium to the lower chamber as a chemoattractant.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the top of the insert.

-

Fix and stain the invading cells on the bottom of the membrane.

-

Count the number of invading cells under a microscope.

Visualizations

Caption: this compound's multifaceted mechanism of action in pancreatic cancer cells.

Caption: A typical experimental workflow for evaluating this compound's effects.

References

- 1. This compound inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound Enhances the Cytotoxic Effects of Therapeutic Agents on PDAC Cells by Inhibiting Tumor-Promoting Signaling Events: A Potential Strategy to Combat PDAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. oncotarget.com [oncotarget.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Fendiline Hydrochloride in DMSO: Application Notes and Protocols for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of fendiline hydrochloride in Dimethyl Sulfoxide (DMSO) for various in vitro assays. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Introduction

This compound hydrochloride is a compound with dual activity as an L-type calcium channel blocker and a specific inhibitor of K-Ras localization to the plasma membrane.[1][2][3] Its ability to disrupt K-Ras signaling makes it a valuable tool for cancer research, particularly for studying malignancies driven by oncogenic K-Ras mutations.[1][2] For in vitro studies, DMSO is the recommended solvent for preparing stock solutions of this compound hydrochloride.

Solubility Data

The solubility of this compound hydrochloride in DMSO can vary slightly between suppliers and batches. It is imperative to consult the manufacturer's product datasheet for the most accurate information. The following table summarizes reported solubility data.

| Supplier/Source | Solubility in DMSO (mg/mL) | Molar Concentration (mM) | Notes |

| Selleck Chemicals | 70 | 198.91 | Use of fresh, moisture-free DMSO is recommended to avoid reduced solubility.[1][4] |

| TargetMol | 35.2 | 100.03 | Sonication is recommended to aid dissolution.[5] |

| Tocris Bioscience | 35.19 | 100 | |

| MedChemExpress | - | - | IC50 of 17 µM for L-type calcium channel and 9.64 µM for K-Ras plasma membrane localization.[3] |

Note: The molecular weight of this compound Hydrochloride is 351.91 g/mol .[1][6]

Experimental Protocols

Preparation of this compound Hydrochloride Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution of this compound hydrochloride in DMSO.

Materials:

-

This compound hydrochloride powder

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile, amber microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, but recommended)[5]

-

Calibrated pipettes and sterile filter tips

Procedure:

-

Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature.

-

Weigh this compound Hydrochloride: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound hydrochloride powder.

-

Add DMSO: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[5]

-

Visually inspect the solution to ensure there are no visible particles.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

-

Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]

-

Caption: Workflow for this compound Hydrochloride Stock Solution Preparation.

Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into cell culture medium for use in cellular assays.

Key Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[7] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Materials:

-

This compound hydrochloride stock solution in DMSO

-

Pre-warmed, complete cell culture medium (with serum, if applicable)

-

Sterile microcentrifuge tubes or plates

-

Calibrated pipettes and sterile filter tips

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the this compound hydrochloride stock solution at room temperature.

-

Serial Dilution (Recommended): To avoid precipitation, perform serial dilutions of the stock solution in cell culture medium. Do not dilute the DMSO stock directly in a large volume of aqueous buffer.

-

Prepare an intermediate dilution of the stock solution in culture medium.

-

From the intermediate dilution, prepare the final working concentrations.

-

-

Direct Dilution (for high stock concentrations): If using a highly concentrated stock, it may be possible to add a small volume directly to the culture medium.

-

For example, to achieve a 10 µM final concentration in 1 mL of medium from a 10 mM stock, add 1 µL of the stock solution. This results in a final DMSO concentration of 0.1%.

-

-

Mixing: Gently mix the working solution by pipetting up and down or by gentle swirling. Avoid vigorous vortexing, which can be detrimental to cells.

-

Application to Cells: Immediately add the prepared working solutions to your cell cultures.

Mechanism of Action: Signaling Pathway Inhibition

This compound hydrochloride exerts its effects through at least two primary mechanisms: the blockade of L-type calcium channels and the inhibition of K-Ras localization to the plasma membrane.[1][2][3] The latter is of significant interest in cancer biology. By preventing K-Ras from associating with the plasma membrane, this compound effectively blocks its downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[2][6]

Caption: this compound's Inhibition of K-Ras and Calcium Signaling.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound hydrochloride产品说明书 [selleck.cn]

- 5. This compound hydrochloride | Calcium Channel | TargetMol [targetmol.com]

- 6. This compound Hydrochloride | Ras GTPases | Tocris Bioscience [tocris.com]

- 7. medchemexpress.cn [medchemexpress.cn]

Application of Fendiline in Studying Calcium Signaling Pathways

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Fendiline, a diphenylalkylamine derivative, has been historically classified as an L-type calcium channel blocker and utilized as an antianginal agent.[1][2][3] However, its utility in research extends beyond this classification, as it exhibits a complex and multifaceted interaction with calcium signaling pathways. These notes provide an overview of this compound's mechanisms of action and detailed protocols for its application in studying calcium signaling.

Introduction

This compound serves as a valuable pharmacological tool to investigate various aspects of cellular calcium homeostasis. Its primary recognized effect is the blockage of L-type calcium channels.[1][3] Paradoxically, in several non-excitable cell types, this compound has been observed to induce a transient increase in intracellular calcium concentration ([Ca2+]i).[4][5][6] This dual action allows for the dissection of signaling pathways dependent on either extracellular calcium influx through L-type channels or the release of calcium from intracellular stores. Furthermore, this compound is known to be a calmodulin antagonist, providing another avenue for investigating calcium-dependent signaling cascades.[4][7]

Mechanisms of Action

This compound's impact on calcium signaling is multifaceted:

-

L-type Calcium Channel Blockade: In excitable cells such as ventricular myocytes, this compound directly inhibits L-type calcium channel currents in a concentration- and time-dependent manner.[1][3]

-

Intracellular Calcium Mobilization: In various cell lines, including corneal epithelial cells, Madin Darby canine kidney (MDCK) cells, and bladder cancer cells, this compound triggers the release of Ca2+ from the endoplasmic reticulum (ER).[4][5][6] This release can be independent of the canonical phospholipase C (PLC)/inositol 1,4,5-trisphosphate (IP3) pathway.[4][5]

-

Capacitative Calcium Entry: The depletion of ER Ca2+ stores by this compound can subsequently trigger capacitative calcium entry, a process of Ca2+ influx from the extracellular space.[5][6]

-

Calmodulin Antagonism: this compound's ability to bind to and inhibit calmodulin allows for the study of signaling pathways that are dependent on this key calcium sensor.[4][7]

Data Presentation

The following tables summarize the quantitative data on this compound's effects on calcium signaling from various studies.

| Parameter | Value | Cell Type | Reference |

| IC50 (L-type Ca2+ channel current) | 17.0 ± 2.43 µM | Guinea-pig ventricular myocytes | [1][3] |

| EC50 ([Ca2+]i increase) | 7 µM | Rabbit corneal epithelial cells | [4] |

| This compound Concentration | Effect | Cell Type | Reference |

| 0.3-100 µM | Concentration-dependent inhibition of L-type Ca2+ channel current | Guinea-pig ventricular myocytes | [1][3] |

| > 1 µM | Concentration-dependent increase in [Ca2+]i | Rabbit corneal epithelial cells | [4] |

| 5-100 µM | Concentration-dependent increase in [Ca2+]i | Madin Darby canine kidney (MDCK) cells | [5] |

| 3-200 µM | Concentration-dependent increase in [Ca2+]i | Bladder female transitional carcinoma (BFTC) cells | [6] |

| 10 µM | Abolished thapsigargin-induced Ca2+ release | Rabbit corneal epithelial cells | [4] |

| 50 µM | Nearly abolished thapsigargin-induced [Ca2+]i rise in Ca2+-free medium | Madin Darby canine kidney (MDCK) cells | [5] |

| 100 µM | Inhibited most of the thapsigargin-induced internal Ca2+ release in Ca2+-free medium | Bladder female transitional carcinoma (BFTC) cells | [6] |

| 15 µM | Significant inhibition of cell proliferation | Panc1 and MiaPaCa2 pancreatic cancer cells | [7] |

| 7.5 µM | Effective inhibition of cell proliferation | MiaPaCa2 pancreatic cancer cells | [7] |

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium Concentration ([Ca2+]i) using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent Ca2+ indicator Fura-2 AM to measure changes in [Ca2+]i in response to this compound treatment.

Materials:

-

Cells of interest cultured on coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

-

This compound hydrochloride stock solution (in DMSO)

-

Ionomycin stock solution (positive control)

-

EGTA stock solution (calcium chelator)

-

Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm

Procedure:

-

Cell Preparation:

-

Plate cells on glass coverslips and allow them to adhere overnight in a CO2 incubator.

-

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

-

Wash the cells once with HBSS.

-

Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

-

Baseline Fluorescence Measurement:

-

Mount the coverslip onto the stage of the fluorescence imaging system.

-

Perfuse the cells with HBSS containing Ca2+.

-

Record the baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.

-

-

This compound Application:

-

Prepare the desired concentration of this compound in HBSS.

-

Add the this compound solution to the cells while continuously recording the fluorescence.

-

-

Controls:

-

After observing the effect of this compound, add a calcium ionophore like Ionomycin (e.g., 1-10 µM) to elicit a maximal Ca2+ response.

-

Subsequently, add a calcium chelator like EGTA (e.g., 50 mM) to quench the fluorescence and obtain a minimal Ca2+ reading.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm).

-

The change in this ratio is proportional to the change in [Ca2+]i.

-

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol outlines a method to assess the effect of this compound on cell viability.

Materials:

-

Cells of interest

-

96-well plates

-

Complete growth medium

-

This compound hydrochloride stock solution (in DMSO)

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-